2-(7-Methoxy-1-naphthyl)ethanol
Overview
Description
2-(7-Methoxy-1-naphthyl)ethanol is an organic compound that belongs to the class of naphthyl alcohols It is characterized by a naphthalene ring substituted with a methoxy group at the 7-position and an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1-naphthyl)ethanol can be achieved through several methods. One common approach involves the alkylation of 7-methoxy-1-naphthol with ethylene oxide under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired product.
Another method involves the reduction of 2-(7-methoxy-1-naphthyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding this compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-1-naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, demethylation can be achieved using boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Boron tribromide (BBr₃)
Major Products Formed
Oxidation: 2-(7-Methoxy-1-naphthyl)acetaldehyde, 2-(7-Methoxy-1-naphthyl)acetic acid
Reduction: 2-(7-Methoxy-1-naphthyl)ethane
Substitution: Various substituted naphthyl derivatives depending on the substituent introduced
Scientific Research Applications
2-(7-Methoxy-1-naphthyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-1-naphthyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to interact with various biological receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(7-Methoxy-1-naphthyl)ethanol can be compared with other similar compounds such as:
2-Methoxynaphthalene: Lacks the ethanol group, making it less polar and potentially less reactive in certain chemical reactions.
7-Methoxy-1-naphthol: Contains a hydroxyl group instead of an ethanol group, which may affect its solubility and reactivity.
2-(1-Naphthyl)ethanol: Similar structure but without the methoxy group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of a methoxy group and an ethanol group on the naphthalene ring, providing a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9,14H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFLYQCJAFOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCO)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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